Butyl tiglate

Description

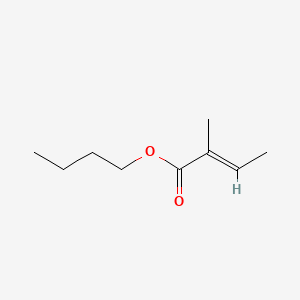

Structure

3D Structure

Properties

IUPAC Name |

butyl (E)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16O2/c1-4-6-7-11-9(10)8(3)5-2/h5H,4,6-7H2,1-3H3/b8-5+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBGFLIOXJWFKKX-VMPITWQZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC(=O)C(=CC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCOC(=O)/C(=C/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7785-66-2 | |

| Record name | Butyl tiglate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7785-66-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl (2E)-2-methylbut-2-enoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007785662 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BUTYL (2E)-2-METHYLBUT-2-ENOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VD4CT8NDW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Butyl Tiglate: Chemical Properties, Structure, and Analysis

Introduction

Butyl tiglate, systematically known as butyl (E)-2-methylbut-2-enoate, is an organic compound classified as an unsaturated ester. With its characteristic floral, herbaceous, and slightly fruity aroma, it has traditionally found application in the fragrance and cosmetic industries as a perfuming agent.[1][2] However, the structural features of this compound, particularly the α,β-unsaturated ester moiety, present intriguing possibilities for its role as a chemical intermediate and a subject of study in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and analytical characterization of this compound, intended for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

This compound is the n-butyl ester of tiglic acid, which is the (E)-isomer of 2-methyl-2-butenoic acid. The presence of a double bond in conjugation with the carbonyl group of the ester is a key structural feature that influences its reactivity and spectroscopic properties.

DOT Script for this compound Structure

Caption: Chemical structure of this compound.

Table 1: Chemical Identifiers and Nomenclature

| Identifier | Value | Source |

| IUPAC Name | butyl (E)-2-methylbut-2-enoate | [3][4] |

| Synonyms | This compound, n-Butyl tiglate, Tiglic acid n-butyl ester, Butyl α-methylcrotonate | [3][5][6] |

| CAS Number | 7785-66-2 | [4][5] |

| Molecular Formula | C9H16O2 | [3][4] |

| Molecular Weight | 156.22 g/mol | [3][7] |

| InChI Key | RBGFLIOXJWFKKX-VMPITWQZSA-N | [4] |

Physicochemical Properties

This compound is a colorless liquid at room temperature and is characterized by its floral, herbaceous odor.[2] It is practically insoluble in water but soluble in organic solvents such as ethanol and oils.[2]

Table 2: Physicochemical Data for this compound

| Property | Value | Unit | Conditions | Source |

| Appearance | Colorless clear liquid | - | - | [5] |

| Boiling Point | 193.7 ± 9.0 | °C | @ 760 mmHg (Predicted) | [6] |

| Specific Gravity | 0.900 - 0.911 | - | @ 25 °C | [2][5] |

| Refractive Index | 1.435 - 1.445 | - | @ 20 °C | [2][5] |

| Flash Point | 71.67 | °C | (Closed Cup) | [2][5] |

| LogP (Octanol/Water) | 3.244 | - | (Estimated) | [6] |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the Fischer-Speier esterification of tiglic acid with n-butanol, using an acid catalyst.[8][9][10] This is a reversible reaction, and to drive the equilibrium towards the product, an excess of one of the reactants (typically the alcohol) is used, and/or the water formed during the reaction is removed.[11]

Alternatively, enzymatic synthesis using lipases, such as immobilized Candida antarctica lipase B (CAL-B), offers a greener and more selective method that proceeds under milder reaction conditions.[12]

DOT Script for this compound Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a representative procedure for the synthesis of this compound via Fischer-Speier esterification.

Materials:

-

Tiglic acid

-

n-Butanol (in excess, can also serve as the solvent)

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask, combine tiglic acid and an excess of n-butanol (e.g., a 3 to 5-fold molar excess).

-

Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Equip the flask with a reflux condenser and heat the mixture to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude this compound can be purified by fractional distillation under reduced pressure to obtain the pure product.

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the different proton environments in the molecule.

-

Vinylic Proton: A quartet signal for the proton on the double bond (at C3), coupled to the methyl protons at C4.

-

Butyl Group Protons: A triplet for the -O-CH₂- protons, two multiplets for the central -CH₂-CH₂- protons, and a triplet for the terminal methyl group.

-

Methyl Group Protons (on the double bond): Two distinct signals for the methyl groups attached to the double bond, likely appearing as a doublet and a singlet or two closely spaced signals.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Carbonyl Carbon: A signal in the downfield region, characteristic of an ester carbonyl group.

-

Olefinic Carbons: Two signals for the two carbons of the C=C double bond.

-

Butyl Group Carbons: Four distinct signals for the four carbons of the n-butyl group.

-

Methyl Group Carbons: Two signals for the two methyl groups attached to the double bond.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound will be dominated by absorptions corresponding to its functional groups.

-

C=O Stretch: A strong absorption band characteristic of an α,β-unsaturated ester carbonyl group, typically found in the region of 1715-1730 cm⁻¹.

-

C=C Stretch: An absorption of medium intensity in the region of 1640-1680 cm⁻¹ due to the carbon-carbon double bond.

-

C-O Stretch: A strong absorption in the fingerprint region, typically around 1150-1250 cm⁻¹, corresponding to the C-O single bond of the ester.

-

C-H Bends and Stretches: Absorptions corresponding to sp² and sp³ C-H bonds.

Mass Spectrometry (MS) (Predicted Fragmentation)

In electron ionization mass spectrometry, this compound is expected to undergo fragmentation patterns characteristic of esters.

-

Molecular Ion Peak: The molecular ion peak (M⁺) should be observable at m/z = 156.

-

McLafferty Rearrangement: A common fragmentation pathway for esters, which would result in a characteristic fragment ion.

-

Loss of Alkoxy Group: Cleavage of the C-O single bond can lead to the loss of the butoxy group (-OC₄H₉) or a butene molecule (C₄H₈) via a rearrangement, resulting in a prominent acylium ion.

-

Fragmentation of the Butyl Chain: Stepwise loss of alkyl fragments from the butyl chain will also contribute to the fragmentation pattern.

Applications in Drug Development and Biological Activity

Currently, there is a lack of direct research into the biological activity and therapeutic applications of this compound itself. However, its structural relationship to tigilanol tiglate , a natural product isolated from the blushwood tree (Fontainea picrosperma), offers a compelling rationale for further investigation.

Tigilanol tiglate is a potent protein kinase C (PKC) activator that has demonstrated significant anti-cancer activity and is approved for the treatment of canine mast cell tumors.[13] It is also in human clinical trials for various solid tumors.[13] A key structural feature of tigilanol tiglate is the presence of a tiglate ester moiety.

While this compound is a much simpler molecule, the shared tiglate ester group suggests that it could serve as a valuable, simplified model compound for studying the structure-activity relationships of this class of molecules. Research into the potential PKC modulatory activity, cytotoxicity, and other biological effects of this compound could provide valuable insights for the design of novel therapeutic agents.

Safety and Toxicology

The available safety data for this compound indicates that it is an irritant to the skin.[2][5] As with any chemical, it should be handled with appropriate personal protective equipment in a well-ventilated area.

For a more comprehensive understanding of potential hazards, it is useful to consider the toxicology of structurally related butyl esters, such as n-butyl acetate. N-butyl acetate is known to cause irritation to the eyes, nose, and throat upon inhalation.[14] Prolonged or repeated skin contact can lead to dryness and redness.[15] High-level exposure may affect the nervous system.[15] While these data pertain to a related compound, they underscore the importance of safe handling practices for this compound.

Conclusion

This compound is a well-characterized organic compound with established applications in the fragrance industry. Its α,β-unsaturated ester structure, straightforward synthesis, and relationship to the potent anti-cancer agent tigilanol tiglate make it a molecule of significant interest for further research in medicinal chemistry and drug development. This guide provides a foundational understanding of its chemical properties, structure, and analysis to support such future investigations.

References

-

PubChem. Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Available at: [Link]

-

The Good Scents Company. isothis compound 2-butenoic acid, 2-methyl-, 2-methylpropyl ester, (E)-. Available at: [Link]

-

The Good Scents Company. This compound, 7785-66-2. Available at: [Link]

-

Electronic Supplementary Information. Available at: [Link]

-

The Good Scents Company. benzyl tiglate, 67674-41-3. Available at: [Link]

-

The Good Scents Company. This compound, 7785-66-2. Available at: [Link]

-

PubChem. 2-Butenoic acid, 2-methyl-, 3-methylbutyl ester, (2E)-. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (PDF) SCOEL/REC/184 n-Butyl acetate, sec-Butyl acetate and Isobutyl acetate - Recommendation from the Scientific Committee on Occupational Exposure Limits. Available at: [Link]

-

Global Substance Registration System. BUTYL (2E)-2-METHYLBUT-2-ENOATE. Available at: [Link]

-

NIST. n-Butyl tiglate. National Institute of Standards and Technology. Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0034166). Available at: [Link]

-

Global Substance Registration System. BUTYL (2E)-2-METHYLBUT-2-ENOATE. Available at: [Link]

-

NIST. sec-Butyl (E)-2-methylbut-2-enoate. National Institute of Standards and Technology. Available at: [Link]

-

Carl ROTH. Safety Data Sheet: Acetic acid n-butyl ester. Available at: [Link]

-

New Jersey Department of Health. Butyl Acetate - Hazardous Substance Fact Sheet. Available at: [Link]

-

Cheméo. Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Available at: [Link]

-

Wikipedia. Fischer–Speier esterification. Available at: [Link]

-

Slate. What is Butyl Acetate? Cosmetic usage, properties, and regulatory insights. Available at: [Link]

-

Organic Chemistry Portal. Fischer Esterification. Available at: [Link]

-

PubChemLite. Butyl (2e)-2-methylbut-2-enoate (C9H16O2). Available at: [Link]

-

ATB. Methyl(2E)-2-butenoate | C5H8O2 | MD Topology | NMR | X-Ray. Available at: [Link]

-

Wikipedia. Tigilanol tiglate. Available at: [Link]

-

Chemistry Steps. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Available at: [Link]

-

ResearchGate. (PDF) Synthesis of Esters with Different Flavors using Fisher Esterification. Available at: [Link]

-

OperaChem. Fischer Esterification-Typical Procedures. Available at: [Link]

-

Chemistry Steps. Fischer Esterification. Available at: [Link]

-

PMC. Production and biological function of volatile esters in Saccharomyces cerevisiae. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. Enzymatic synthesis of butyl butyrate by Candida rugosa lipase supported on magnetized-nanosilica from oil palm leaves: Process optimization, kinetic and thermodynamic study. Available at: [Link]

-

Doc Brown's Chemistry. C5H10 C-13 nmr spectrum of 2-methylbut-2-ene (2-methyl-2-butene) analysis of chemical shifts δ. Available at: [Link]

-

accedaCRIS. SOLVENT-FREE ENZYMATIC SYNTHESIS OF PENTYL ESTERS IN A BATCH REACTOR USING A COMMERCIAL IMMOBILIZED LIPASE. Available at: [Link]

-

PMC. Biocatalysis: Enzymatic Synthesis for Industrial Applications. National Center for Biotechnology Information. Available at: [Link]

-

Synthesis of Fragrant Esters. Available at: [Link]

-

Bellevue College. Synthesis of Esters. Available at: [Link]

-

Scent Journer. The Essential Role of Esters in the Fragrance Industry: The Makings of A Sweet Floral Symphony. Available at: [Link]

-

Yeast Metabolome Database. Butyl 2-methyl-2-propenoate (YMDB01329). Available at: [Link]

-

NIST. n-Butyl tiglate. National Institute of Standards and Technology. Available at: [Link]

Sources

- 1. isothis compound, 61692-84-0 [thegoodscentscompany.com]

- 2. Butyl 2-methylbutanoate [webbook.nist.gov]

- 3. Butyl (2E)-2-methylbut-2-enoate | C9H16O2 | CID 5352450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. n-Butyl tiglate [webbook.nist.gov]

- 5. This compound, 7785-66-2 [thegoodscentscompany.com]

- 6. n-Butyl tiglate (CAS 7785-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. GSRS [gsrs.ncats.nih.gov]

- 8. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 9. Fischer Esterification [organic-chemistry.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. (E)-2-methylbut-2-enoate | C5H7O2- | CID 6971144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. nj.gov [nj.gov]

Butyl tiglate CAS number and molecular weight

An In-depth Technical Guide to Butyl Tiglate: Synthesis, Properties, and Applications

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of this compound (CAS No: 7785-66-2), an unsaturated ester recognized for its characteristic floral and herbaceous aroma. Intended for an audience of researchers, chemists, and professionals in the fragrance, flavor, and pharmaceutical industries, this document delves into the essential physicochemical properties, a detailed synthesis protocol via Fischer-Speier esterification, and current applications of this molecule. We will explore the causality behind the synthetic methodology, principles of analytical characterization, and safety considerations. While this compound is primarily utilized in perfumery, the significance of the tiglate moiety in pharmacologically active natural products will also be discussed to provide a broader context for drug development professionals.

Introduction

This compound, systematically named butyl (E)-2-methylbut-2-enoate, is an organic ester derived from tiglic acid and n-butanol. It belongs to the family of unsaturated esters, which are prevalent in nature and contribute to the aromatic profiles of many fruits and flowers.[1] The molecule's commercial value is predominantly linked to its organoleptic properties: a warm, floral, herbaceous, and slightly fruity scent.[2] This has cemented its role as a valuable ingredient in the fragrance and cosmetics industries.

Beyond its direct applications, the tiglate functional group is a recurring motif in a variety of biologically active natural products. A prominent example is Tigilanol Tiglate (EBC-46), a diterpenoid ester under investigation as a novel anti-cancer agent.[3][4] Although this compound itself is not a therapeutic agent, understanding its chemistry provides a foundational context for researchers working with the broader class of tiglate-containing compounds. This guide aims to provide the technical depth necessary for the synthesis, analysis, and informed application of this compound in a research and development setting.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its application and handling. This compound is a colorless liquid under standard conditions, and its key properties are summarized below.

Key Physicochemical Data

The quantitative data for this compound are presented in Table 1 for ease of reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 7785-66-2 | [5][6] |

| Molecular Formula | C₉H₁₆O₂ | [5] |

| Molecular Weight | 156.22 g/mol | [5][6] |

| Appearance | Colorless clear liquid (est) | [2] |

| Odor Profile | Floral, herbaceous, warm, fruity | [2] |

| Boiling Point | 196.0 °C at 760 mmHg | [2] |

| Density | 0.900 - 0.911 g/cm³ at 25 °C | [2] |

| Refractive Index | 1.435 - 1.445 at 20 °C | [2][7] |

| Flash Point | 71.67 °C (161.00 °F) TCC | [2] |

| Solubility | Insoluble in water; Soluble in alcohol |

Expected Analytical Characteristics

For researchers synthesizing or verifying the identity and purity of this compound, spectroscopic analysis is essential. While specific spectra are dependent on instrumentation and conditions, the following provides an authoritative guide to the expected signals based on the molecule's structure.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be highly characteristic. Key signals would include: a triplet corresponding to the terminal methyl group of the butyl chain (~0.9 ppm), two multiplets for the internal methylene groups of the butyl chain (~1.4-1.7 ppm), a triplet for the methylene group attached to the ester oxygen (~4.1 ppm), a quartet for the vinyl proton of the tiglate moiety (~6.8 ppm), and two singlets/doublets for the two methyl groups of the tiglate moiety (~1.8 ppm).

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon spectrum would confirm the nine distinct carbon environments. Expected signals include the carbonyl carbon of the ester (~167 ppm), the two olefinic carbons (~128 ppm and ~138 ppm), the carbons of the butyl chain (including the O-CH₂ at ~64 ppm), and the two methyl carbons of the tiglate group.[8]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum is dominated by a strong, sharp absorption band characteristic of the ester carbonyl (C=O) stretch, typically appearing around 1715-1735 cm⁻¹. Other significant peaks would include C-H stretching vibrations from the alkyl groups just below 3000 cm⁻¹ and the C-O single bond stretch in the 1150-1250 cm⁻¹ region.[9]

Synthesis of this compound via Fischer-Speier Esterification

The most direct and widely adopted method for synthesizing this compound is the Fischer-Speier esterification.[5] This is a classic acid-catalyzed condensation reaction between a carboxylic acid (tiglic acid) and an alcohol (n-butanol).[10]

Reaction Mechanism and Rationale

The Fischer esterification is a reversible process.[11] To ensure a high yield of the desired ester, the equilibrium must be shifted towards the products. This is typically achieved by using one of the reactants, usually the less expensive alcohol, in excess and/or by actively removing the water formed during the reaction.[12][13]

The mechanism, illustrated below, proceeds through several key steps:[14]

-

Protonation of the Carbonyl: The acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of tiglic acid, significantly increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack: The lone pair on the oxygen atom of n-butanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, converting it into a good leaving group (H₂O).

-

Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water.

-

Deprotonation: The final step is the deprotonation of the resulting protonated ester by a base (like water or the bisulfate ion) to yield the final this compound product and regenerate the acid catalyst.

Caption: Fischer-Speier Esterification workflow for this compound synthesis.

Self-Validating Experimental Protocol

This protocol is designed to be self-validating, meaning that successful completion of each step provides confidence in the overall process. The choice of a Dean-Stark apparatus is critical as it provides visual confirmation of water removal, directly indicating the reaction's progress.

Materials and Equipment:

-

Tiglic acid (1.0 mol)

-

n-Butanol (3.0 mol, excess)

-

Concentrated sulfuric acid (H₂SO₄, catalytic amount, e.g., 2-3 mL)

-

Toluene (as azeotropic solvent)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, Dean-Stark apparatus, condenser, heating mantle, separatory funnel, distillation apparatus.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a reflux apparatus consisting of a round-bottom flask, a Dean-Stark trap filled with toluene, and a condenser. This setup is crucial for azeotropically removing the water produced, thereby driving the reaction to completion.[12]

-

Charging the Reactor: To the round-bottom flask, add tiglic acid (1.0 mol) and n-butanol (3.0 mol). The three-fold molar excess of butanol helps to shift the equilibrium towards the product side.

-

Catalyst Addition: Slowly and with stirring, add the concentrated sulfuric acid. This step is exothermic and should be performed with care. The acid is the catalyst that accelerates the reaction to achieve a reasonable rate at reflux temperatures.

-

Reaction Reflux: Add toluene to the flask and heat the mixture to a gentle reflux using a heating mantle. Water will begin to co-distill with the toluene and collect in the Dean-Stark trap, providing a direct visual measure of the reaction's conversion. Continue reflux until no more water is collected (typically 3-5 hours).

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a 5% sodium bicarbonate solution. This step neutralizes the sulfuric acid catalyst and removes any unreacted tiglic acid. Causality: Failure to neutralize the acid would lead to product degradation during the final distillation step.

-

Workup - Extraction: Wash the organic layer sequentially with water and then with saturated brine. The brine wash helps to break any emulsions and removes the bulk of the dissolved water from the organic phase.

-

Drying: Dry the organic layer over an anhydrous drying agent like magnesium sulfate. Swirl and let it stand until the liquid is clear. This removes residual water, which is critical for obtaining a pure product upon distillation.

-

Purification: Filter off the drying agent and purify the crude this compound by fractional distillation under reduced pressure. The reduced pressure is necessary to lower the boiling point and prevent potential polymerization or decomposition of the unsaturated ester at high temperatures. Collect the fraction corresponding to the boiling point of this compound.

Applications and Industrial Relevance

Fragrance and Flavor Industry

The primary application of this compound is as a fragrance ingredient.[2] Its unique floral and herbaceous scent profile makes it a desirable component in perfumes, cosmetics, and air care products like potpourri.[2] In perfumery, compounds like this compound are used to build complex scent accords, providing warmth and a natural floral-green character to the final product.[] While it has a distinct odor, it is not currently recommended for flavor use.[2]

Relevance to Drug Development and Medicinal Chemistry

While this compound is not directly used in pharmaceuticals, the "tiglate" ester moiety is of significant interest to the drug development community. The tiglate group is found in several complex natural products that exhibit potent biological activity.

The most notable example is Tigilanol Tiglate (EBC-46) , a natural product isolated from the seeds of the Australian blushwood tree.[4] Tigilanol tiglate is a novel protein kinase C (PKC) activator being investigated for the treatment of various solid tumors, including mast cell tumors, melanoma, and soft tissue sarcoma.[3][4] The presence of the tiglate ester at the C-13 position of the tigliane diterpene core is critical for its biological activity.

The study of simpler tiglate esters like this compound can provide valuable insights for medicinal chemists. For instance, understanding the chemical stability, reactivity, and metabolic fate of the tiglate group is crucial when designing synthetic analogues of more complex molecules like tigilanol tiglate. The butyl group, while simple, can also serve as a model for studying how lipophilicity and steric bulk influence the interaction of tiglate-containing molecules with biological systems.[16]

Safety and Handling

This compound is considered a skin irritant.[2] Standard laboratory safety precautions should be followed when handling this compound.

-

Personal Protective Equipment (PPE): Wear suitable gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors. Keep away from open flames and sources of ignition, as it is a flammable liquid.[17] Use non-sparking tools.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

In case of skin contact, wash the affected area thoroughly with soap and water. If irritation persists, seek medical attention.

Conclusion

This compound is a scientifically and commercially significant ester. Its synthesis via Fischer-Speier esterification is a robust and well-understood process, the efficiency of which relies on established principles of chemical equilibrium. While its primary role is in the fragrance industry, the structural relation of its tiglate moiety to potent pharmaceutical compounds like Tigilanol Tiglate provides a compelling reason for its continued study by researchers in medicinal chemistry. This guide has provided the core technical knowledge, from physicochemical properties to a detailed, validated synthesis protocol, necessary for its effective use in a scientific and industrial context.

References

-

National Institute of Standards and Technology. (n.d.). n-Butyl tiglate. NIST Chemistry WebBook. Retrieved from [Link]

-

Moses, J. D., et al. (2022). Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues. ResearchGate. Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Butyl (2E)-2-methylbut-2-enoate. PubChem. Retrieved from [Link]

-

Penta International Corporation. (n.d.). isothis compound. The Good Scents Company Information System. Retrieved from [Link]

-

PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. Retrieved from [Link]

-

Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

-

University of Calgary. (n.d.). Experiment 10: Fischer Esterification. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C NMR analyses of hairy poly(n-butyl acrylate) latex. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Butyl Acrylate - Hazardous Substance Fact Sheet. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016). Fischer Esterification Reaction Mechanism. YouTube. Retrieved from [Link]

-

DergiPark. (2018). Experimental (FT-IR, Raman and NMR) and Theoretical (B3LYP, B3PW91, M06-2X) study on p-tert-butylphenyl salicylate. Retrieved from [Link]

-

Arkema, Inc. (2023). Butyl Acrylate Safety Data Sheet. Retrieved from [Link]

-

Hypha Discovery. (n.d.). Metabolism of t-butyl groups in drugs. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Fischer Esterification. Retrieved from [Link]

-

PubMed. (n.d.). Characterization of n-butyl acrylate centered triads in poly(n-butyl acrylate-co-carbon monoxide-co-ethylene) by isotopic labeling and two dimensional NMR. Retrieved from [Link]

Sources

- 1. Butyl (2E)-2-methylbut-2-enoate | C9H16O2 | CID 5352450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound, 7785-66-2 [thegoodscentscompany.com]

- 3. researchgate.net [researchgate.net]

- 4. Researchers Discover Method of Synthesizing a Cancer Drug Discovered in the Australian Rainforest | Clinical And Molecular Dx [labroots.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. CN103102269A - Preparation method of high purity butyl lactate - Google Patents [patents.google.com]

- 7. Practical synthesis of the therapeutic leads tigilanol tiglate and its analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. cerritos.edu [cerritos.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. youtube.com [youtube.com]

- 14. Fischer Esterification [organic-chemistry.org]

- 16. hyphadiscovery.com [hyphadiscovery.com]

- 17. assets.thermofisher.cn [assets.thermofisher.cn]

A Technical Guide to the Natural Occurrence, Biosynthesis, and Analysis of Butyl Tiglate in Plants

Abstract: Butyl tiglate, an ester known for its characteristic floral and fruity aroma, is a naturally occurring volatile compound found in a select number of plant species. While recognized in the fragrance and flavor industries, its biosynthetic origins, distribution, and full range of biological activities remain areas of active scientific inquiry. This technical guide provides an in-depth overview for researchers, scientists, and drug development professionals on the current understanding of this compound in the botanical realm. We will explore its known plant sources, delineate a putative biosynthetic pathway, provide validated protocols for its extraction and quantification, and discuss its potential biological significance, thereby offering a comprehensive resource for its study and application.

Introduction to this compound

This compound ((2E)-2-methylbut-2-enoate; CAS No. 7785-66-2) is a monoterpenoid ester. Structurally, it is the ester formed from the condensation of n-butanol and tiglic acid. Its pleasant, warm, floral, and herbaceous aroma has made it a valuable component in the formulation of fragrances and flavorings.[1][2] Beyond its organoleptic properties, the study of such specific esters in plants is crucial for several fields. For chemotaxonomy, it can serve as a marker for species identification. For drug development, understanding the natural portfolio of small molecules is the first step toward exploring novel therapeutic activities. This guide consolidates the fragmented knowledge on this compound, providing a scientific foundation for future research.

Natural Distribution in the Plant Kingdom

The occurrence of this compound is not widespread, having been identified in the essential oils of a few specific plant families. Its presence is most notably documented in the Asteraceae (daisy family) and Lamiaceae (mint family). The primary sources are Roman chamomile and certain varieties of lavandin.

A summary of plant species reported to contain this compound is presented below.

| Plant Species | Family | Plant Part | Common Name | Reference |

| Chamaemelum nobile | Asteraceae | Flower | Roman Chamomile | [3][4] |

| Lavandula x intermedia 'Grosso' | Lamiaceae | Flower | Lavandin 'Grosso' | [2] |

| Lavandula x intermedia 'Abrialis' | Lamiaceae | Flower | Lavandin 'Abrialis' | [2] |

| Heracleum dissectum | Apiaceae | Not Specified | Hogweed | [3] |

Table 1: Documented plant sources of this compound.

The concentration of this compound in these sources can be variable, influenced by factors such as genotype, geographical location, developmental stage, and post-harvest processing. In Lavandin 'Grosso' and 'Abrialis' essential oils, its concentration is reported to be around 0.10% and 0.15%, respectively.[2]

Putative Biosynthesis of this compound

The precise biosynthetic pathway of this compound has not been fully elucidated in plants. However, based on the known metabolism of its precursor moieties, a scientifically sound putative pathway can be proposed. The synthesis is a convergence of amino acid catabolism and fatty acid or carbohydrate metabolism.

Precursor Origins:

-

Tiglyl-CoA: The tiglate moiety is derived from the catabolism of the branched-chain amino acid L-isoleucine. Through a series of enzymatic steps involving a deaminase, a dehydrogenase complex, and an acyl-CoA dehydrogenase, L-isoleucine is converted into Tiglyl-CoA. This intermediate is a well-established precursor for various secondary metabolites.

-

n-Butanol: The butyl alcohol moiety can be synthesized via multiple routes in plants, often stemming from the butanoyl-CoA pathway, which is related to fatty acid synthesis and degradation, or through modifications of amino acid-derived keto acids.

Final Esterification Step: The final and pivotal step is the esterification of n-butanol with Tiglyl-CoA. This reaction is catalyzed by a class of enzymes known as alcohol acyltransferases (AATs) . These enzymes are responsible for the synthesis of a vast array of volatile esters in fruits and flowers, contributing significantly to their aroma profiles. The reaction involves the transfer of the tiglyl group from Coenzyme A to the hydroxyl group of n-butanol, releasing free Coenzyme A. This mechanism is analogous to the microbial biosynthesis of other esters like butyl butyrate.[5][6]

The proposed pathway is visualized in the diagram below.

Caption: Putative biosynthetic pathway of this compound in plants.

Protocol for Extraction and Quantification

To ensure reproducible and accurate measurement of this compound from plant matrices, a robust and validated methodology is essential. The following protocol outlines a standard procedure using steam distillation followed by Gas Chromatography-Mass Spectrometry (GC-MS), a gold-standard technique for volatile compound analysis.[7][8]

4.1. Part A: Extraction via Steam Distillation

This protocol is designed for the extraction of essential oils containing this compound.

-

1. Sample Preparation:

-

1.1. Harvest the relevant plant part (e.g., flowers of Chamaemelum nobile).

-

1.2. Air-dry the plant material in a well-ventilated area, protected from direct sunlight, for 5-7 days or until brittle. Alternatively, freeze-dry the material to better preserve volatile compounds.[9]

-

1.3. Grind the dried material to a coarse powder (e.g., 1-2 mm particle size) using a laboratory mill. This increases the surface area for efficient extraction.[10]

-

-

2. Steam Distillation:

-

2.1. Place 100 g of the powdered plant material into a 2 L round-bottom flask.

-

2.2. Add 1 L of deionized water to the flask.

-

2.3. Assemble a Clevenger-type apparatus for distillation. Ensure all glass joints are properly sealed.

-

2.4. Heat the flask using a heating mantle. Bring the water to a boil and maintain a steady rate of distillation for 3 hours. The steam will rupture the plant's oil glands, releasing the essential oil.

-

2.5. The steam and volatile oil mixture will rise, condense in the condenser, and collect in the graduated collection tube of the Clevenger apparatus. As oil is less dense than water, it will form a layer on top.

-

2.6. After 3 hours, turn off the heat and allow the apparatus to cool to room temperature.

-

2.7. Carefully collect the essential oil layer using a micropipette.

-

2.8. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

-

2.9. Store the oil in a sealed amber glass vial at 4°C until analysis.

-

4.2. Part B: Identification and Quantification via GC-MS

-

1. Sample and Standard Preparation:

-

1.1. Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent (e.g., hexane or dichloromethane).

-

1.2. Prepare a calibration curve using an authentic standard of this compound. Create a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the same solvent.

-

1.3. Add a fixed concentration of an internal standard (e.g., n-alkane C13 or methyl nonanoate) to both the sample and calibration standard solutions to correct for injection volume variations.

-

-

2. GC-MS Instrumentation and Conditions:

-

2.1. Gas Chromatograph: Agilent 8890 GC or equivalent.

-

2.2. Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

2.3. Column: A non-polar or medium-polarity capillary column is recommended, such as an HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or DB-WAX.

-

2.4. Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

2.5. Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: Increase to 240°C at a rate of 4°C/min.

-

Hold: Hold at 240°C for 5 minutes.

-

-

2.6. Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

2.7. Ionization Mode: Electron Ionization (EI) at 70 eV.

-

2.8. Mass Range: Scan from m/z 40 to 400.

-

2.9. Interface Temperature: 280°C.

-

-

3. Data Analysis:

-

3.1. Identification: Identify the this compound peak in the sample chromatogram by comparing its retention time and mass spectrum with the authentic standard. The mass spectrum should show characteristic fragments for this compound.

-

3.2. Quantification: Construct the calibration curve by plotting the ratio of the this compound peak area to the internal standard peak area against the concentration of the standards. Use this curve to determine the concentration of this compound in the plant extract.

-

The overall workflow is depicted below.

Caption: Workflow for this compound extraction and GC-MS analysis.

Known and Potential Biological Activities

The direct biological activity of isolated this compound is not extensively studied. However, the ethnopharmacological use and documented activities of the plants in which it is found provide a basis for hypothesizing its potential roles.

-

Anti-inflammatory and Anxiolytic Effects: this compound is a component of Roman chamomile (Chamaemelum nobile), a plant with a long history in traditional medicine for its calming, anti-inflammatory, and antispasmodic properties.[11] While flavonoids and other phenolic compounds are often credited with these effects, volatile esters can also contribute to the overall therapeutic profile, particularly through inhalation (aromatherapy).

-

Antimicrobial Activity: Essential oils from the Apiaceae and Lamiaceae families are well-known for their antimicrobial properties.[12] While major components like monoterpene hydrocarbons and alcohols often drive this activity, minor constituents like this compound can act synergistically to enhance the overall effect.

-

Signaling and Plant Defense: In plants, volatile esters are crucial for attracting pollinators and seed dispersers. They can also function as airborne signals in plant-plant communication or as defense compounds against herbivores and pathogens.

Further research is required to isolate pure this compound and perform rigorous pharmacological assays to determine its specific contributions to the bioactivity of its source plants.[13][14][15]

Conclusion and Future Perspectives

This compound stands as an intriguing, though understudied, natural product. Its confirmed presence in commercially important aromatic plants like chamomile and lavandin warrants a deeper investigation into its biosynthesis and physiological roles. This guide provides a foundational framework for such research, outlining its known sources, a putative biosynthetic pathway, and robust analytical protocols.

Future research should focus on:

-

Pathway Elucidation: Using transcriptomics and functional genomics in Chamaemelum nobile to identify and characterize the specific alcohol acyltransferase (AAT) responsible for this compound synthesis.

-

Expanded Screening: A broader chemotaxonomic survey of related plant species to identify new, potentially richer sources of this compound.

-

Pharmacological Validation: In vitro and in vivo studies on isolated this compound to assess its anti-inflammatory, anxiolytic, antimicrobial, and other potential therapeutic activities.

By building on this knowledge base, the scientific community can unlock the full potential of this compound, moving it from a simple aromatic note to a well-characterized bioactive compound.

References

- Opdyke, D. L. J. (1979). Monographs on fragrance raw materials. Food and Cosmetics Toxicology, 17, 745.

-

Pherobase. (n.d.). Butyl (E)-2-methyl-2-butenoate. Retrieved from [Link]]

-

PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]3]

-

The Good Scents Company. (n.d.). matricaria chamomilla flower oil. Retrieved from [Link]4]

-

The Good Scents Company. (n.d.). This compound. Retrieved from [Link]1]

- Sadeghpour, M., et al. (2014). Traditional uses, phytochemistry and pharmacological properties of the genus Peucedanum: a review. Journal of Ethnopharmacology, 156, 50-75.

- Nayak, S., et al. (2018). A Review of the Composition of the Essential Oils and Biological Activities of Angelica Species. Molecules, 23(9), 2147.

-

Radulović, N., et al. (2007). Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots. Journal of Basic Microbiology, 47(6), 525-531.[12]

-

The Good Scents Company. (n.d.). geranyl tiglate. Retrieved from [Link]]

-

Dang, T., et al. (2022). Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma. International Journal of Molecular Sciences, 23(12), 6833.[16]

-

Mir, M. A., et al. (2022). Chamomile: A Review of Its Traditional Uses, Chemical Constituents, Pharmacological Activities and Quality Control Studies. Pharmaceuticals, 15(12), 1563.[11]

- Azmir, J., et al. (2013). Techniques for extraction of bioactive compounds from plant materials: A review. Journal of Food Engineering, 117(4), 426-436.

-

Al-Zuaidy, M. H., et al. (2024). Extraction and Characterization of Biological Phytoconstituents of Commiphora gileadensis Leaves Using Soxhlet Method. Applied Sciences, 14(15), 6331.[10]

-

Liu, M., et al. (2023). De novo biosynthesis of butyl butyrate in engineered Clostridium tyrobutyricum. Microbial Cell Factories, 22(1), 59.[5][6]

-

Lucarini, M., et al. (2020). Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism. Plants, 9(9), 1083.[17]

-

Helal, E. G. E., et al. (2019). Biological Activity of Some Aromatic Plants and Their Metabolites, with an Emphasis on Health-Promoting Properties. Molecules, 24(11), 2147.[13]

-

Barreto, M. do C., et al. (2017). Biological Activities of Plants used in Egyptian Ethnopharmacology. Journal of Applied Pharmaceutical Science, 7(5), 001-007.

-

Pham, T. L., et al. (2023). Investigation on the biological activity of the leafy liverwort Denotarisia linguifolia (De Not.) Grolle. Vietnam Journal of Science and Technology, 61(4), 515-524.[15]

-

Tungmunnithum, D., et al. (2020). Biological Activity and Applications of Natural Compounds. Applied Sciences, 10(17), 5935.[14]

-

Nivinskiene, O., Butkienė, R., & Mockutė, D. (2005). The Chemical Composition of the Essential Oil of Angelica archangelica L. Roots Growing Wild in Lithuania. Journal of Essential Oil Research, 17(4), 378-380.[7]

- Aćimović, M. G., et al. (2014). Chemical Composition and Antibacterial Activity of Angelica archangelica Root Essential Oil. Journal of Essential Oil Bearing Plants, 17(6), 1105-1111.

-

Gounder, K. S., & Lingamallu, J. (2022). Extraction, characterization and antibacterial activity of medicinal plants for the control of food pathogens. International Journal of Health Sciences, 6(S5), 3217-3228.[18]

Sources

- 1. This compound, 7785-66-2 [thegoodscentscompany.com]

- 2. This compound [flavscents.com]

- 3. Butyl (2E)-2-methylbut-2-enoate | C9H16O2 | CID 5352450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. matricaria chamomilla flower oil, 8002-66-2 [thegoodscentscompany.com]

- 5. De novo biosynthesis of butyl butyrate in engineered Clostridium tyrobutyricum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. researchgate.net [researchgate.net]

- 9. Extraction Techniques and Analytical Methods for Isolation and Characterization of Lignans [mdpi.com]

- 10. Extraction and Characterization of Biological Phytoconstituents of Commiphora gileadensis Leaves Using Soxhlet Method [mdpi.com]

- 11. Chamomile: A Review of Its Traditional Uses, Chemical Constituents, Pharmacological Activities and Quality Control Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Essential oil composition and antimicrobial activity of Angelica archangelica L. (Apiaceae) roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. mdpi-res.com [mdpi-res.com]

- 15. researchgate.net [researchgate.net]

- 16. Identification of Gene Biomarkers for Tigilanol Tiglate Content in Fontainea picrosperma - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Biological Activity of Vegetal Extracts Containing Phenols on Plant Metabolism [mdpi.com]

- 18. sciencescholar.us [sciencescholar.us]

Physical properties of Butyl tiglate (boiling point, density)

An In-Depth Technical Guide to the Physical Properties of Butyl Tiglate: Boiling Point and Density

Introduction

This compound (CAS No. 7785-66-2), systematically known as butyl (E)-2-methylbut-2-enoate, is an organic ester recognized for its distinct floral, herbaceous, and slightly fruity aroma.[1] Its application is primarily in the fragrance and perfumery industries.[1][2] For professionals in research, chemical synthesis, and drug development, a precise understanding of its physical properties is paramount for process design, quality control, and formulation. This guide provides a detailed examination of two fundamental physical properties of this compound: its boiling point and density, supported by robust experimental protocols for their accurate determination.

Section 1: Core Physical Properties of this compound

The boiling point and density are critical identifiers for a pure substance and are essential for its handling, purification, and application. This compound is a colorless liquid under standard conditions.[3] The accepted and predicted values for its key physical properties are summarized below.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 196.0 °C | at 760 mmHg | [1][4] |

| 193.7 ± 9.0 °C | Predicted | [2] | |

| Density | 0.900 to 0.911 g/cm³ | at 25 °C | [1][3] |

| 0.897 ± 0.06 g/cm³ | Predicted | [2] | |

| Molecular Formula | C₉H₁₆O₂ | - | [2] |

| Molecular Weight | 156.22 g/mol | - | [2][5] |

Section 2: Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[6] At this temperature, the liquid undergoes a phase transition to a gas. For a pure compound, the boiling point is a sharp, characteristic value at a given pressure, making it a crucial criterion for identification and purity assessment.

Principle of the Thiele Tube Method

For determining the boiling point of small sample volumes, as is common in research and development, the Thiele tube method is highly efficient and accurate.[7] This technique relies on trapping a small bubble of air in an inverted capillary tube submerged in the sample. As the sample is heated, the trapped air and vaporized sample expand. When the sample's vapor pressure slightly exceeds the atmospheric pressure, a continuous stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the exact moment the liquid is drawn back into the capillary tube signifies that the external and internal pressures are equal; the temperature at this instant is the boiling point.[6][7]

Experimental Protocol: Thiele Tube Method

-

Apparatus Setup:

-

Secure a Thiele tube to a ring stand using a clamp. The tube should contain mineral oil to a level above the top of the side-arm.[7]

-

Attach a small test tube (e.g., a Durham tube) containing 0.5 mL of this compound to a thermometer using a rubber band or wire. The sample should be level with the thermometer bulb.

-

Insert a capillary tube (sealed at one end) into the this compound sample with the open end down.[7]

-

Place the thermometer and sample assembly into the Thiele tube, ensuring the sample is fully immersed in the mineral oil.

-

-

Heating and Observation:

-

Gently heat the side arm of the Thiele tube with a microburner. The design of the tube promotes convection currents, ensuring uniform heating of the oil bath.[7]

-

Observe the capillary tube. As the temperature rises, trapped air will first be expelled.

-

Continue heating until a rapid and continuous stream of bubbles emerges from the tip of the capillary tube. This indicates the temperature is just above the boiling point.

-

-

Boiling Point Determination:

-

Remove the heat source and allow the apparatus to cool slowly.

-

The rate of bubbling will decrease as the temperature drops.

-

Carefully monitor the capillary tube. The boiling point is the temperature recorded the instant the bubbling ceases and the liquid is drawn back into the capillary.[6]

-

Record the ambient atmospheric pressure, as boiling point is pressure-dependent.

-

Workflow for Boiling Point Determination

Caption: Workflow for Boiling Point Determination via Thiele Tube.

Section 3: Experimental Determination of Density

Density (ρ) is an intrinsic physical property defined as the mass of a substance per unit of volume (ρ = m/V).[8] For liquids, density is sensitive to temperature; an increase in temperature typically causes a decrease in density due to volume expansion.[9] Therefore, precise temperature control is a self-validating aspect of a trustworthy protocol. Using a pycnometer, or density bottle, provides a high degree of accuracy and reproducibility.

Principle of the Pycnometer Method

A pycnometer is a glass flask with a precisely known volume. By weighing the pycnometer empty, filled with a reference substance of known density (e.g., deionized water), and finally filled with the sample liquid (this compound), the density of the sample can be calculated with high precision. The use of a reference substance allows for the accurate calibration of the pycnometer's volume at the specific experimental temperature.

Experimental Protocol: Pycnometer Method

-

Preparation and Calibration:

-

Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL or 25 mL).

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance, and record this mass (m₁).

-

Fill the pycnometer with deionized water and place it in a temperature-controlled water bath until it equilibrates to a specific temperature (e.g., 25.0 °C). Ensure the liquid level remains constant.

-

Insert the stopper, allowing excess water to exit through the capillary. Carefully dry the exterior of the pycnometer.

-

Weigh the water-filled pycnometer and record the mass (m₂).

-

Calculate the mass of the water (m_water = m₂ - m₁).

-

Determine the exact volume of the pycnometer (V) at the experimental temperature using the known density of water (ρ_water) at that temperature: V = m_water / ρ_water.

-

-

Sample Measurement:

-

Empty the pycnometer, rinse it with a small amount of this compound, and then fill it completely with the this compound sample.

-

Equilibrate the filled pycnometer to the same temperature (25.0 °C) in the water bath.

-

Insert the stopper, dry the exterior, and weigh the sample-filled pycnometer, recording the mass (m₃).

-

-

Calculation:

-

Calculate the mass of the this compound sample (m_sample = m₃ - m₁).

-

Calculate the density of this compound (ρ_sample) using the calibrated volume: ρ_sample = m_sample / V.

-

Workflow for Density Determination

Caption: Workflow for Density Determination using a Pycnometer.

Conclusion

The physical properties of this compound, specifically a boiling point of 196.0 °C at 760 mmHg and a density in the range of 0.900-0.911 g/cm³ at 25 °C, serve as critical benchmarks for its identification, purity assessment, and application in scientific and industrial settings.[1] The utilization of standardized, high-precision experimental protocols, such as the Thiele tube method for boiling point and the pycnometer method for density, is essential for generating reliable and reproducible data. Adherence to these rigorous methodologies underpins the scientific integrity required by researchers, scientists, and drug development professionals.

References

-

The Good Scents Company. (n.d.). This compound, 7785-66-2. Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

-

Moore Dye Chem Pvt Ltd. (n.d.). This compound. Retrieved from [Link]

-

DOSS. (2021). Isothis compound. Retrieved from [Link]

-

PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (2010). Measurements of normal boiling points of fatty acid ethyl esters and triacylglycerols by thermogravimetric analysis. Retrieved from [Link]

-

IndiaMART. (n.d.). This compound. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

-

CAS Common Chemistry. (n.d.). Carbamic acid, N-butyl-, ethyl ester. American Chemical Society. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Esters. An Introduction. Retrieved from [Link]

-

RightAnswer. (n.d.). Knowledge Solutions. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

California State University, Bakersfield. (n.d.). Lab 12: Synthesis of an Ester. Retrieved from [Link]

-

JoVE. (2020). Video: Boiling Points - Concept. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Experiments to determine density of liquid. Retrieved from [Link]

-

University of XYZ. (n.d.). Density of liquids. Retrieved from [Link] (Note: This is a placeholder URL as the original link was broken).

-

The Good Scents Company. (n.d.). benzyl tiglate, 67674-41-3. Retrieved from [Link]

-

YouTube. (2016). How to Measure the Density of a Liquid. Retrieved from [Link]

-

Babcock University. (n.d.). Experiment 1: Determining the Densities of Solids. Retrieved from [Link]

-

ACS Publications. (1983). Effect of number of carboxyl groups on liquid density of esters of alkylcarboxylic acids. Journal of Chemical & Engineering Data. Retrieved from [Link]

Sources

- 1. This compound, 7785-66-2 [thegoodscentscompany.com]

- 2. This compound CAS#: 7785-66-2 [amp.chemicalbook.com]

- 3. indiamart.com [indiamart.com]

- 4. This compound [flavscents.com]

- 5. Butyl (2E)-2-methylbut-2-enoate | C9H16O2 | CID 5352450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Video: Boiling Points - Concept [jove.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 9. akbis.gantep.edu.tr [akbis.gantep.edu.tr]

The Solubility Profile of Butyl Tiglate: A Comprehensive Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the solubility characteristics of butyl tiglate, an ester of significant interest in the fragrance, flavor, and pharmaceutical industries. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical experimental guidance. It delves into the physicochemical properties of this compound that govern its solubility, presents available solubility data in various solvents, and offers a detailed, field-proven protocol for the experimental determination of solubility using the shake-flask method. The guide is structured to provide a causal understanding of solubility phenomena, ensuring scientific integrity and empowering researchers to make informed decisions in formulation and development.

Introduction to this compound and Its Physicochemical Properties

This compound, with the chemical formula C₉H₁₆O₂ and a molecular weight of 156.22 g/mol , is the butyl ester of tiglic acid.[1][2] It is a colorless liquid with a characteristic floral, herbaceous, and slightly fruity aroma.[3][4] Understanding its solubility is paramount for its effective application, formulation, and delivery in various commercial products.

The solubility of a compound is fundamentally governed by its molecular structure and the resulting intermolecular forces. This compound is an ester with a nine-carbon backbone, featuring a polar ester group (-COO-) and a non-polar butyl chain and tiglate moiety. This amphiphilic nature dictates its interaction with different solvents. The estimated octanol-water partition coefficient (logP) of 3.244 is indicative of its lipophilic character, suggesting a preference for non-polar environments over aqueous media.[3][4]

Theoretical Framework: The Principles of Solubility

The adage "like dissolves like" is a cornerstone of solubility prediction.[5] This principle is rooted in the nature of intermolecular forces between solute and solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of solute-solvent interactions.

The primary intermolecular forces at play include:

-

Van der Waals Forces (London Dispersion Forces): Present in all molecules, these are the primary forces of attraction for non-polar compounds. The extended hydrocarbon chain of this compound contributes significantly to these interactions.

-

Dipole-Dipole Interactions: The ester group in this compound possesses a permanent dipole, allowing for electrostatic interactions with other polar molecules.

-

Hydrogen Bonding: While this compound itself does not have a hydrogen bond donor, the oxygen atoms in the ester group can act as hydrogen bond acceptors, enabling interactions with protic solvents like alcohols.

The interplay of these forces determines the extent to which this compound will dissolve in a given solvent. In non-polar solvents, van der Waals forces will dominate, while in polar solvents, dipole-dipole interactions and hydrogen bonding will be more significant.

Solubility Profile of this compound

The available data on the solubility of this compound is a combination of qualitative descriptions and estimated quantitative values. This information is summarized in the table below.

| Solvent | Solvent Type | Polarity | Solubility |

| Water | Polar Protic | High | Insoluble (Estimated: 142.2 mg/L at 25 °C)[3][4] |

| Alcohols (e.g., Ethanol) | Polar Protic | High | Soluble[3][4] |

| Oils | Non-polar | Low | Soluble |

| Organic Solvents (general) | Various | Various | Soluble |

Based on its structure and the "like dissolves like" principle, it is anticipated that this compound will exhibit high miscibility with a range of common organic solvents, including but not limited to:

-

Alcohols: (Methanol, Ethanol, Isopropanol) due to hydrogen bonding and dipole-dipole interactions.

-

Ketones: (Acetone, Methyl Ethyl Ketone) due to dipole-dipole interactions.

-

Ethers: (Diethyl ether, Tetrahydrofuran) due to dipole-dipole interactions.

-

Aromatic Hydrocarbons: (Toluene, Benzene) due to van der Waals forces and pi-stacking interactions.[6]

-

Aliphatic Hydrocarbons: (Hexane, Heptane) due to strong van der Waals forces.

-

Chlorinated Solvents: (Dichloromethane, Chloroform) due to dipole-dipole and van der Waals interactions.

-

Polar Aprotic Solvents: (Dimethyl sulfoxide - DMSO, Dimethylformamide - DMF). DMSO, in particular, is a powerful and versatile solvent.[7][8][9]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[10][11][12][13][14] The following protocol provides a detailed, step-by-step guide for its implementation.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (analytical grade)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or wrist-action shaker

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

Analytical instrumentation for concentration measurement (e.g., GC-FID, HPLC-UV, or UV-Vis spectrophotometer)

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial. The presence of undissolved solute at the end of the experiment is crucial to ensure equilibrium has been reached.

-

-

Equilibration:

-

Place the vials in an orbital shaker within a temperature-controlled environment (e.g., 25 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The optimal time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration has plateaued.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for at least 24 hours to allow the excess solute to settle.

-

For finer separation, centrifuge the vials at a constant temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered supernatant with the appropriate solvent to a concentration within the linear range of the analytical instrument.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent using the following formula:

Solubility (g/L) = (Concentration from calibration curve) x (Dilution factor)

-

Self-Validating System and Causality

-

Equilibrium Confirmation: The protocol's trustworthiness is enhanced by confirming that equilibrium has been reached. This is achieved by observing a consistent concentration in samples taken at different equilibration time points.

-

Temperature Control: Maintaining a constant and accurately recorded temperature throughout the experiment is critical, as solubility is temperature-dependent.

-

Purity of Materials: The use of high-purity this compound and analytical grade solvents is essential to avoid erroneous results due to impurities.

Visualizing the Principles of Solubility

The following diagrams illustrate the key concepts discussed in this guide.

Caption: Intermolecular forces governing the solubility of this compound.

Caption: Experimental workflow for the shake-flask solubility determination method.

Safety Considerations

This compound is irritating to the skin.[3] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Refer to the Safety Data Sheet (SDS) for comprehensive safety and handling information.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound, grounded in the fundamental principles of chemical interactions. While quantitative data in a wide array of organic solvents is limited, the theoretical framework and qualitative information presented herein offer a robust basis for predicting its behavior. The detailed experimental protocol for the shake-flask method equips researchers with a reliable methodology to generate precise solubility data tailored to their specific needs. A thorough understanding of this compound's solubility is a critical enabler for innovation in the fields where this versatile ester finds its application.

References

-

Cheméo. (n.d.). Chemical Properties of n-Butyl tiglate (CAS 7785-66-2). Retrieved from [Link]

-

The Good Scents Company. (n.d.). This compound, 7785-66-2. Retrieved from [Link]

-

PubChem. (n.d.). Butyl (2E)-2-methylbut-2-enoate. Retrieved from [Link]

-

FlavScents. (n.d.). This compound. Retrieved from [Link]

-

International Journal of Pharmaceutical Chemistry and Analysis. (2020). Solubility: An overview. 7(4), 166-171. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

ResearchGate. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

-

Wikipedia. (n.d.). Butyl acetate. Retrieved from [Link]

-

NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS. Retrieved from [Link]

-

SciELO. (2021). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Brazilian Journal of Pharmaceutical Sciences, 57. Retrieved from [Link]

-

Wikipedia. (n.d.). Toluene. Retrieved from [Link]

-

gChem Global. (n.d.). DMSO. Retrieved from [Link]

-

Loba Chemie. (n.d.). TOLUENE. Retrieved from [Link]

Sources

- 1. n-Butyl tiglate (CAS 7785-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. Butyl (2E)-2-methylbut-2-enoate | C9H16O2 | CID 5352450 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 7785-66-2 [thegoodscentscompany.com]

- 4. This compound [flavscents.com]

- 5. Solubility: An overview - Int J Pharm Chem Anal [ijpca.org]

- 6. Toluene - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. gchemglobal.com [gchemglobal.com]

- 9. scbt.com [scbt.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

- 11. enamine.net [enamine.net]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. researchgate.net [researchgate.net]

- 14. scielo.br [scielo.br]

For Researchers, Scientists, and Drug Development Professionals

Core Concepts: Butyl Tiglate and the Imperative of Stereochemistry

This compound is the butyl ester of tiglic acid, an organic compound that naturally occurs in several essential oils and is utilized as a flavoring and fragrance agent.[1] The critical aspect of this compound for scientific and commercial applications is its stereoisomerism. Tiglic acid, chemically known as (E)-2-methyl-2-butenoic acid, is the trans isomer of 2-methyl-2-butenoic acid. Its cis isomer is angelic acid.[2] This geometric isomerism means that the esterification of these acids with butanol can result in two distinct compounds: this compound and butyl angelate.

The differentiation and control of these stereoisomers are paramount. In sensory applications like flavors and fragrances, and more critically in drug development, different stereoisomers can exhibit significantly different biological activities and sensory profiles.[3]

Synthesis and Stereochemical Control

The primary method for synthesizing this compound and its stereoisomers is the Fischer-Speier esterification, a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[4] The stereochemistry of the final ester product is dictated by the choice of the starting carboxylic acid.

Fischer-Speier Esterification: A Validated Protocol

This protocol details the synthesis of this compound from tiglic acid and n-butanol. To synthesize butyl angelate, angelic acid would be used as the starting material.

Key Materials:

-

Tiglic acid (or Angelic acid)

-

n-Butanol

-

Concentrated Sulfuric Acid (catalyst)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Standard glassware for reflux and extraction (Round-bottom flask, Dean-Stark apparatus, reflux condenser, separatory funnel)

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Assembly: Combine tiglic acid (1 molar equivalent) with an excess of n-butanol (3-5 molar equivalents) in a round-bottom flask. The excess alcohol serves to drive the reaction equilibrium forward.

-

Catalysis: Introduce a catalytic amount of concentrated sulfuric acid (typically 1-2% by weight of the carboxylic acid).

-

Reflux and Water Removal: Fit the flask with a Dean-Stark apparatus and a reflux condenser. Heat the mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap, preventing the reverse hydrolysis reaction.[5]

-

Reaction Monitoring: The reaction is considered complete when water no longer collects in the Dean-Stark trap.

-

Work-up:

-

After cooling, the reaction mixture is transferred to a separatory funnel.

-

Neutralize the acidic catalyst and any unreacted carboxylic acid by washing with a saturated sodium bicarbonate solution.

-

Wash with brine to remove residual water-soluble impurities.

-

Dry the organic layer using an anhydrous drying agent like magnesium sulfate.

-

-

Purification: After filtering off the drying agent, the excess n-butanol is removed under reduced pressure using a rotary evaporator. For high-purity applications, fractional distillation of the crude product is recommended.

Rationale Behind Experimental Choices:

-

Le Chatelier's Principle: The use of excess n-butanol and the continuous removal of water are practical applications of Le Chatelier's principle, forcing the equilibrium towards the formation of the ester.[5]

-

Acid Catalysis: The protonation of the carbonyl oxygen of the carboxylic acid by the sulfuric acid catalyst increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[6]

Diagrammatic Representation of the Synthetic Workflow:

Caption: A streamlined workflow for the synthesis of this compound.

Analytical Characterization and Differentiation